molecular formula C15H15N5O2 B2699170 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 1169974-39-3

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

Cat. No. B2699170
CAS RN: 1169974-39-3
M. Wt: 297.318
InChI Key: ZXZNBFNLVOQNRO-UHFFFAOYSA-N
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Description

The compound “(1,5-dimethyl-1H-pyrazol-3-yl)methylamine” is a laboratory chemical . It’s part of a class of compounds known as pyrazoles, which are heterocyclic biologically active compounds . Pyrazoles have been widely described in the literature as chelating ligands and are known for their antitumor, antiviral, anti-inflammatory, anti-anxiety, and antimicrobial properties .


Molecular Structure Analysis

The structure of a related compound, “(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one”, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .

Scientific Research Applications

Synthesis and Structural Characterisation

Research into compounds related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide often focuses on their synthesis and structural characterisation. For example, Arslan et al. (2015) detailed the synthesis, spectroscopic, and structural characterisation of p-nitrobenzamide compounds, employing techniques like NMR, IR, X-ray diffraction, and DFT studies to compare experimental data with theoretical calculations. This kind of research lays the groundwork for understanding the molecular geometries and electronic properties of such compounds, which are crucial for their application in various fields (Arslan, Kazak, & Aydın, 2015).

Biological Activities

The exploration of biological activities is a significant area of research for compounds similar to this compound. Studies such as those by Ahsan et al. (2011) have focused on synthesizing derivatives and evaluating their antimicrobial and antitubercular properties. Their work involved predicting molecular properties, drug-likeness, and conducting antimicrobial screening, identifying compounds with pronounced activity against Mycobacterium tuberculosis (Ahsan et al., 2011).

Moreover, Faheem (2018) assessed the computational and pharmacological potential of oxadiazole and pyrazole derivatives, investigating their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach to evaluating the pharmacological profile of such compounds underlines their potential in medicinal chemistry and drug development (Faheem, 2018).

Material Science Applications

Research extends into material science, where the molecular structure of compounds like this compound can influence the development of new materials. Sava et al. (2003) synthesized aromatic polyamides containing oxadiazole units, exploring their thermal stability, solubility, and mechanical properties, which could be crucial for developing advanced polymeric materials (Sava et al., 2003).

Safety and Hazards

The safety data sheet for “(1,5-dimethyl-1H-pyrazol-3-yl)methylamine” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-6-4-5-7-11(9)13(21)16-15-18-17-14(22-15)12-8-10(2)20(3)19-12/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZNBFNLVOQNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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